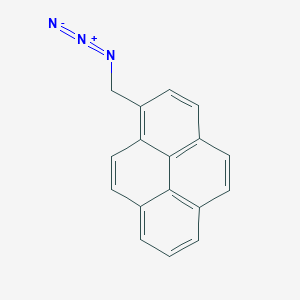

1-(Azidomethyl)pyrene

Descripción general

Descripción

1-(Azidomethyl)pyrene is a useful research compound. Its molecular formula is C17H11N3 and its molecular weight is 257.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-(Azidomethyl)pyrene is a fluorescent dye . It is primarily used as a click chemistry reagent . The primary targets of this compound are molecules containing alkyne groups .

Mode of Action

The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . In addition to CuAAC, this compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Pharmacokinetics

It is known that the compound is a solid at 20°c and should be stored at 0-10°c under inert gas . It is also known to be air and heat sensitive .

Result of Action

The result of the action of this compound is the formation of a covalent bond between the azide group of the compound and the alkyne group of another molecule. This reaction results in the creation of a new molecule with a triazole ring, which can be used for various purposes, such as the creation of complex molecular architectures in drug design and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas . The compound is air and heat sensitive, indicating that it should be handled and stored carefully to maintain its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

1-(Azidomethyl)pyrene plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This reaction is highly specific and efficient, making this compound a valuable reagent for labeling and tracking biomolecules. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Cellular Effects

This compound has been shown to influence various cellular processes. As a fluorescent dye, it can be used to visualize and track cellular components. This compound can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For example, this compound can be used to study carbohydrate-protein interactions by forming covalent and supramolecular conjugates with cyclodextrin-based multivalent glycodisplays . This interaction can impact gene expression and cellular metabolism by altering the availability and activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and can be used to label and track specific biomolecules within cells. Additionally, this compound can undergo strain-promoted alkyne-azide cycloaddition reactions, allowing it to interact with a broader range of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and heat, and it should be stored under inert gas conditions to maintain its stability . Over time, this compound may degrade, leading to changes in its fluorescence properties and reactivity. Long-term studies have shown that the stability of this compound can be maintained under proper storage conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress. Studies have shown that the threshold for toxic effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic activation of this compound can result in changes in metabolic flux and alterations in metabolite levels . Additionally, the presence of the azide group allows for specific interactions with other metabolic enzymes, influencing the overall metabolic pathways within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can be affected by its binding to specific proteins and its interactions with cellular membranes . These interactions can influence the overall distribution and activity of this compound within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of the azide group allows for specific interactions with proteins and organelles, leading to its accumulation in certain subcellular locations . The subcellular localization of this compound can influence its ability to interact with target biomolecules and exert its effects within cells.

Actividad Biológica

1-(Azidomethyl)pyrene is a compound recognized for its unique biological properties, particularly in the context of fluorescence and click chemistry applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound features a planar structure consisting of four fused aromatic rings (pyrene) attached to a methyl group that contains an azide functionality (N3). The presence of the azide group enables it to participate in click chemistry reactions, which are characterized by their efficiency and biocompatibility, making them suitable for use in living systems .

Fluorescent Properties

This compound exhibits strong fluorescent properties, emitting light when excited by specific wavelengths. This characteristic allows researchers to track and visualize biomolecules to which it is conjugated within biological systems. Its utility as a fluorescent dye is significant in various experimental setups, particularly in cellular imaging and tracking .

Click Chemistry

The compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction facilitates the formation of stable triazole linkages between this compound and alkyne-containing molecules. The general reaction can be summarized as follows:

This reaction is advantageous for bioconjugation applications, allowing the attachment of this compound to various biomolecules for enhanced visualization and tracking .

Case Studies

Several studies have highlighted the effectiveness of this compound in nucleic acid research:

- Nucleic Acid Probes : Research demonstrated that pyrene residues can stabilize DNA duplexes when incorporated at specific positions. The incorporation of this compound into oligonucleotides improved their binding affinity and stability, making them suitable for use as probes in hybridization assays .

- Gene Silencing Applications : Modifications with this compound have been shown to retain gene-silencing activity while influencing protein-binding properties. This suggests potential applications in therapeutic contexts, such as RNA interference .

Experimental Data

A study conducted on the thermal denaturation of DNA strands modified with pyrene derivatives indicated that the melting temperatures (Tms) increased with the addition of these compounds. This effect is attributed to enhanced stacking interactions due to the pyrene's aromatic nature, which stabilizes the DNA structure .

Data Table: Key Properties and Applications of this compound

| Property/Characteristic | Description |

|---|---|

| Chemical Structure | Planar structure with azide functionality |

| Fluorescence | Emits light upon excitation; useful for cellular imaging |

| Click Chemistry | Participates in CuAAC reactions; forms stable triazole linkages |

| Biological Applications | Nucleic acid probes, gene silencing agents, biomolecule tracking |

| Stability Enhancement | Increases Tms of DNA duplexes; enhances binding affinity |

Aplicaciones Científicas De Investigación

Fluorescent Probes

Overview:

1-(Azidomethyl)pyrene is widely used as a fluorescent probe due to its strong luminescent properties. This compound can be incorporated into nucleic acids or other biomolecules to enable visualization in biological systems.

Case Study:

A study demonstrated the incorporation of this compound into DNA strands through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting pyrene-modified oligonucleotides exhibited enhanced fluorescence, which facilitated the detection of single-nucleotide polymorphisms (SNPs) in target sequences. The modification improved mismatch discrimination by significantly altering the quantum yield in the presence of mismatched sequences .

Synthesis of Polymers

Overview:

The compound is also instrumental in the synthesis of functionalized polymers. Its azide group allows for easy incorporation into polymer backbones, enhancing their properties.

Data Table: Applications in Polymer Synthesis

Biosensors

Overview:

this compound has been employed in developing biosensors for detecting metal ions and other analytes. Its ability to form stable complexes with transition metals enhances its utility in sensor applications.

Case Study:

A novel fluorescent sensor was developed using this compound for detecting silver and mercury ions. The sensor exhibited high sensitivity and selectivity due to the strong interactions between the metal ions and the pyrene moiety, which resulted in significant fluorescence changes upon binding .

Bioconjugation

Overview:

The compound's azide functionality makes it an excellent candidate for bioconjugation processes, allowing researchers to attach various biomolecules for therapeutic or diagnostic purposes.

Case Study:

Research has shown that this compound can be conjugated to antibodies or peptides via click chemistry, enabling targeted delivery of therapeutic agents or enhanced imaging capabilities in vivo . This application is particularly promising in cancer therapy where targeted delivery is crucial.

Environmental Monitoring

Overview:

Due to its fluorescent properties, this compound can be used in environmental monitoring to detect pollutants or hazardous substances.

Propiedades

IUPAC Name |

1-(azidomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXPQFZTSRGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.